2-(5-chlorothiophen-2-yl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
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Overview
Description
2-(5-chlorothiophen-2-yl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that features a thiophene ring substituted with a chlorine atom, an oxadiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophen-2-yl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reaction: The chlorinated thiophene and the oxadiazole derivative are coupled using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-(5-chlorothiophen-2-yl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities such as antimicrobial, antifungal, or anticancer properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-stacking interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chlorothiophen-2-yl)-5,8-dimethylquinoline-4-carboxylic acid
- (5-chlorothiophen-2-yl)methanamine hydrochloride
- 4-chloro-2-(5-chlorothiophen-2-yl)phenol
Uniqueness
2-(5-chlorothiophen-2-yl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the presence of both the thiophene and oxadiazole rings, which confer distinct electronic and steric properties. This combination can result in unique biological activities and material properties not observed in similar compounds.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-9-3-5-12(10(2)7-9)15-19-20-16(22-15)18-14(21)8-11-4-6-13(17)23-11/h3-7H,8H2,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCADOICEXSQCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(S3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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